molecular formula C10H12Cl2N2 B2452274 N-Methylisoquinolin-6-amine dihydrochloride CAS No. 1820673-70-8

N-Methylisoquinolin-6-amine dihydrochloride

Cat. No.: B2452274
CAS No.: 1820673-70-8
M. Wt: 231.12
InChI Key: WHWDNLRFQOJPKQ-UHFFFAOYSA-N
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Description

N-Methylisoquinolin-6-amine dihydrochloride: is a chemical compound with the molecular formula C10H11ClN2. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methylisoquinolin-6-amine dihydrochloride typically involves the methylation of isoquinolin-6-amine. One common method is the reaction of isoquinolin-6-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N-Methylisoquinolin-6-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

    Oxidation: N-Methylisoquinolin-6-amine N-oxide.

    Reduction: N-Methylisoquinolin-6-amine.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

N-Methylisoquinolin-6-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Methylisoquinolin-6-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect gene expression.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of N-Methylisoquinolin-6-amine dihydrochloride, used in the synthesis of various alkaloids and pharmaceuticals.

    N-Methylisoquinoline: A closely related compound with similar chemical properties but lacking the amine group.

    6-Aminoisoquinoline: Another derivative of isoquinoline with an amine group at the 6-position but without the methyl group.

Uniqueness: this compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential therapeutic benefits.

Properties

IUPAC Name

N-methylisoquinolin-6-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2.2ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;;/h2-7,11H,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWDNLRFQOJPKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=NC=C2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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